2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one
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Overview
Description
2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a phenylhydrazinylidene group attached to the quinazolinone core, which contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with phenylhydrazine in the presence of an appropriate aldehyde. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for the treatment of inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis and cell division. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share a similar core structure but differ in their substituents.
Phenylhydrazine Derivatives: Compounds like phenylhydrazine and its derivatives exhibit similar chemical properties due to the presence of the phenylhydrazine group.
Uniqueness: 2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one stands out due to the combination of the quinazolinone core and the phenylhydrazinylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15-12-8-4-5-9-13(12)17-14(18-15)10-16-19-11-6-2-1-3-7-11/h1-10,19H,(H,17,18,20)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIQYBJHOHJCRA-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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